molecular formula C16H8ClF2NO2 B5785679 2-chloro-3-(3,4-difluoroanilino)naphthoquinone CAS No. 4083-32-3

2-chloro-3-(3,4-difluoroanilino)naphthoquinone

Cat. No.: B5785679
CAS No.: 4083-32-3
M. Wt: 319.69 g/mol
InChI Key: DWIVXKJTVKYOLH-UHFFFAOYSA-N
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Description

2-chloro-3-(3,4-difluoroanilino)naphthoquinone is a synthetic organic compound with the molecular formula C16H8ClF2NO2. It is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(3,4-difluoroanilino)naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3,4-difluoroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(3,4-difluoroanilino)naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-3-(3,4-difluoroanilino)naphthoquinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-3-(3,4-difluoroanilino)naphthoquinone involves its interaction with cellular components. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against various pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-(3,4-difluoroanilino)naphthoquinone is unique due to the presence of both chloro and difluoroanilino groups, which can influence its electronic properties and biological activity. The difluoroanilino group can enhance the compound’s lipophilicity and membrane permeability, potentially increasing its effectiveness as a therapeutic agent .

Properties

IUPAC Name

2-chloro-3-(3,4-difluoroanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF2NO2/c17-13-14(20-8-5-6-11(18)12(19)7-8)16(22)10-4-2-1-3-9(10)15(13)21/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIVXKJTVKYOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358271
Record name 1,4-Naphthalenedione, 2-chloro-3-[(3,4-difluorophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4083-32-3
Record name 1,4-Naphthalenedione, 2-chloro-3-[(3,4-difluorophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3-(3,4-DIFLUOROANILINO)NAPHTHOQUINONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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